molecular formula C22H15ClN2O4S B2604075 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate CAS No. 956741-35-8

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate

Cat. No. B2604075
CAS RN: 956741-35-8
M. Wt: 438.88
InChI Key: NPRUTHANMZTZBH-UHFFFAOYSA-N
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Description

2-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)carbonylphenyl benzenesulfonate, commonly known as CPB, is an organic compound which is widely used in scientific research for many different applications. It is a white, crystalline solid with a molecular weight of 441.92 g/mol and a melting point of 153-155 °C. CPB is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and is insoluble in water. CPB is a synthetic compound which is structurally related to the pyrazole and benzene ring systems.

Scientific Research Applications

Fungicide in Agriculture

Pyraclostrobin, a compound structurally similar to the one , is a synthetic fungicide used against a wide range of plant pathogens . Its mode of action is the inhibition of mitochondrial respiration in fungi . Given its extensive application in agriculture, it’s crucial to monitor its residual traces in agricultural products to ensure food safety .

Detection of Pesticide Residues

Surface-enhanced Raman spectroscopy (SERS) has been used for qualitative and semi-quantitative detections of fungicides like pyraclostrobin in standard solutions and in lemon peel extractions from contaminated samples . This method provides a fast and neat procedure for detecting pesticide residues .

Antileishmanial Activity

Pyrazole-bearing compounds, which include the compound , have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

Some hydrazine-coupled pyrazoles have shown promising antimalarial activities . Specifically, compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on compounds like these to justify their antileishmanial activity . These studies can provide insights into the interaction between the compound and its target, which can guide the design of more potent drugs .

Anti-inflammatory Activity

Indomethacin analogs of similar compounds have been synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties can vary widely among different compounds and are influenced by many factors, including the compound’s chemical structure and the patient’s physiological condition .

The action of a compound can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interaction with its targets .

properties

IUPAC Name

[2-[1-(4-chlorophenyl)pyrazole-4-carbonyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c23-17-10-12-18(13-11-17)25-15-16(14-24-25)22(26)20-8-4-5-9-21(20)29-30(27,28)19-6-2-1-3-7-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRUTHANMZTZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate

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